molecular formula C26H26BrN3OS B12163053 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole

3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole

Cat. No.: B12163053
M. Wt: 508.5 g/mol
InChI Key: AEPDSKUWXPDCMF-UHFFFAOYSA-N
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Description

3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole is a complex organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the triazole ring and various substituents allows it to interact with multiple pathways, making it a versatile compound in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-((E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate
  • N-(3-bromophenyl)-2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

Compared to similar compounds, 3-[(4-bromobenzyl)sulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole stands out due to its unique combination of functional groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C26H26BrN3OS

Molecular Weight

508.5 g/mol

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazole

InChI

InChI=1S/C26H26BrN3OS/c1-26(2,3)20-9-7-19(8-10-20)24-28-29-25(32-17-18-5-11-21(27)12-6-18)30(24)22-13-15-23(31-4)16-14-22/h5-16H,17H2,1-4H3

InChI Key

AEPDSKUWXPDCMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC4=CC=C(C=C4)Br

Origin of Product

United States

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